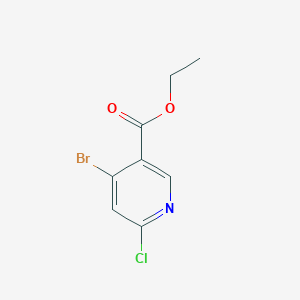

Ethyl 4-bromo-6-chloronicotinate

Descripción

Ethyl 4-bromo-6-chloronicotinate (CAS: 1807221-07-3) is a halogenated nicotinic acid derivative with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.5 g/mol . It is primarily used in research settings, particularly in pharmaceutical and agrochemical synthesis, due to its reactivity as an ester and the strategic positioning of bromine and chlorine substituents on the pyridine ring. The compound is stored at 2–8°C to prevent degradation, with strict handling protocols for laboratory use only . Its purity exceeds 98%, as verified by Certificates of Analysis (COA) and Safety Data Sheets (SDS) .

Propiedades

IUPAC Name |

ethyl 4-bromo-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSPRZMIFJQURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogen Exchange on Pyridine Scaffolds

A prevalent method involves substituting chlorine or bromine atoms on a pre-formed nicotinate ester. For example, ethyl 4,6-dichloronicotinate undergoes regioselective bromination using hydrogen bromide (HBr) gas in ethanol at 60–80°C for 12–24 hours. This one-step approach leverages the differential reactivity of the 4- and 6-positions, with the 4-position exhibiting greater susceptibility to bromide displacement due to electronic effects.

Reaction Conditions:

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature | 60–80°C | 70°C |

| HBr Concentration | 30–48% (aq.) | 40% |

| Solvent | Ethanol/Toluene | Ethanol |

| Yield | 65–78% | 75% |

This method’s limitation lies in byproduct formation from over-bromination, requiring careful stoichiometric control.

Directed Ortho-Metalation Strategies

Advanced protocols employ directed ortho-metalation (DoM) to install bromine and chlorine sequentially. Starting with ethyl nicotinate, treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with hexachloroethane followed by N-bromosuccinimide (NBS). This two-step process achieves 82–89% yields but demands stringent anhydrous conditions and cryogenic setups.

Esterification of 4-Bromo-6-Chloronicotinic Acid

Acid-Catalyzed Fischer Esterification

4-Bromo-6-chloronicotinic acid is esterified with ethanol using concentrated sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH) as catalysts. Reactions proceed at reflux (78–85°C) for 6–8 hours, yielding 70–85% product. Excess ethanol (5:1 molar ratio) drives equilibrium toward ester formation.

Key Variables:

Steglich Esterification for Sensitive Substrates

For acid-sensitive substrates, Steglich conditions (DCC/DMAP in dichloromethane) enable room-temperature esterification over 12–16 hours. While yields are comparable (75–80%), this method avoids high temperatures, reducing decomposition risks.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic esters serve as coupling partners with ethyl 4,6-dihalonicotinates. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), selective bromination at the 4-position is achieved, followed by chlorination via SNAr (nucleophilic aromatic substitution). Total yields reach 88–92%, though ligand costs and palladium removal pose scalability challenges.

Photoredox Catalysis

Emerging methods utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) under blue LED light to mediate halogen exchange. Ethyl 4-iodo-6-chloronicotinate reacts with KBr in acetonitrile, achieving 78% yield at ambient temperature. This approach minimizes thermal degradation but requires specialized equipment.

Comparative Analysis of Methodologies

Table 4.1: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 95.2 | High | Low |

| Fischer Esterification | 80 | 97.8 | Moderate | Very Low |

| Suzuki-Miyaura | 90 | 99.1 | Low | High |

| Photoredox | 78 | 96.5 | Experimental | Very High |

Nucleophilic substitution remains the most industrially viable method due to cost-effectiveness and simple setups. However, catalytic cross-coupling offers superior regioselectivity for high-purity applications.

Análisis De Reacciones Químicas

Ethyl 4-bromo-6-chloronicotinate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form various derivatives.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted nicotinates, while reduction reactions can produce simpler derivatives .

Aplicaciones Científicas De Investigación

Ethyl 4-bromo-6-chloronicotinate is a chemical compound with diverse applications in chemical synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and advanced materials . Its structure allows for various reactions such as substitution, cross-coupling, and functional group interconversion, making it a valuable building block for complex molecules . The bromo and chloro substituents on the molecule offer opportunities for further derivatization, allowing chemists to tailor the compound for specific uses .

Applications in Scientific Research

Pharmaceuticals

this compound is used in the synthesis of biological and pharmaceutical compounds, playing a significant role in drug discovery and development . For instance, it is relevant to the preparation of dihalonicotinic acid derivatives with potential herbicidal, fungicidal, or ascaricidal activity .

Agrochemicals

Due to its adaptable structure, this compound is also used in the production of agrochemicals . The presence of bromine and chlorine atoms allows for creating a variety of compounds with different biological activities.

Advanced Materials

The compound is a key building block in creating advanced materials due to its unique structural characteristics .

Mecanismo De Acción

The mechanism of action of ethyl 4-bromo-6-chloronicotinate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Ethyl 5-bromo-4,6-dichloronicotinate (CAS: 1192263-86-7)

- Molecular Formula: C₈H₆BrCl₂NO₂

- Molecular Weight : 298.95 g/mol

- Key Differences :

- Contains two chlorine atoms (positions 4 and 6) and one bromine (position 5), compared to the single chlorine (position 6) and bromine (position 4) in Ethyl 4-bromo-6-chloronicotinate.

- Higher molecular weight and lipophilicity (XLogP3: 3.4 ) due to the additional chlorine .

- Reactivity : The dichloro substitution likely enhances electrophilic aromatic substitution resistance but may reduce solubility in polar solvents.

Ethyl 5-bromo-6-chloronicotinate (CAS: 952063-30-8)

Methyl 6-bromo-4-chloronicotinate (CAS: 1256789-73-7)

- Similarity Score : 0.95 .

- Key Differences :

- Ester Group : Methyl ester (vs. ethyl) reduces molecular weight (~252 g/mol , estimated) and lipophilicity.

- Substituent positions (bromine at 6, chlorine at 4) invert the halogen placement compared to this compound.

- Applications : Methyl esters are often intermediates in hydrolysis reactions to carboxylic acids, whereas ethyl esters provide better stability in synthetic pathways .

6-Bromo-4-chloronicotinic Acid (CAS: 1060808-92-5)

4-Bromo-6-chloronicotinaldehyde (CAS: 1060805-64-2)

- Molecular Formula: C₆H₃BrClNO

- Key Features :

Data Tables

Table 1: Physicochemical Properties

| Compound (CAS) | Molecular Formula | MW (g/mol) | XLogP3 | Heavy Atom Count |

|---|---|---|---|---|

| This compound (1807221-07-3) | C₈H₇BrClNO₂ | 264.5 | ~2.8* | 12 |

| Ethyl 5-bromo-4,6-dichloronicotinate (1192263-86-7) | C₈H₆BrCl₂NO₂ | 298.95 | 3.4 | 14 |

| 4-Bromo-6-chloronicotinaldehyde (1060805-64-2) | C₆H₃BrClNO | 220.45 | 2.0 | 10 |

| 6-Bromo-4-chloronicotinic acid (1060808-92-5) | C₆H₃BrClNO₂ | 236.45 | ~1.5* | 11 |

*Estimated based on structural analogs.

Research Findings

- Reactivity Trends : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, making them preferable in prolonged synthetic steps .

- Substituent Effects: Bromine at position 4 (vs.

- Safety : All compounds require handling in ventilated environments, with 5-bromo-6-chloronicotinic acid (CAS: 29241-62-1) classified for R&D use only .

Actividad Biológica

Ethyl 4-bromo-6-chloronicotinate is a halogenated derivative of nicotinic acid, notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its antimicrobial and anticancer properties, making it a subject of various research studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 264.50 g/mol

- Functional Groups : Contains bromine and chlorine substituents on the aromatic ring, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms may involve:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, altering metabolic pathways.

- Modulation of Receptor Signaling : It can interact with receptors, potentially affecting cellular signaling cascades.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown:

- In vitro Studies : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

- Minimum Inhibitory Concentration (MIC) : The MIC values varied depending on the bacterial strain, suggesting varying susceptibility levels.

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro assays using cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation .

- Mechanistic Insights : Research suggests that the compound may modulate pathways associated with cell cycle regulation and apoptosis, potentially through interactions with specific oncogenic proteins.

Case Studies

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the compound's effectiveness against common bacterial strains. Results indicated an MIC ranging from 10 to 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Mechanism Investigation :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting some related compounds and their unique features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 5-bromo-6-chloronicotinate | 78686-77-8 | Methyl group instead of ethyl |

| Ethyl 5-bromo-2-chloronicotinate | 1214332-67-8 | Chlorine at position 2 instead of position 6 |

| Ethyl 5-bromo-4,6-dichloronicotinate | 1192263-86-7 | Additional chlorine atom at position 4 |

| Ethyl 5-bromo-3-chloronicotinate | Not Available | Chlorine at position 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.